molecular formula C13H16O4 B13443019 [2]-Gingerdione

[2]-Gingerdione

Cat. No.: B13443019
M. Wt: 236.26 g/mol
InChI Key: ASOVUCJFCHQGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Gingerdione is a bioactive compound found in ginger (Zingiber officinale). It is one of the many constituents responsible for the medicinal properties of ginger, including its anti-inflammatory, antioxidant, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Gingerdione typically involves the extraction of gingerol from ginger, followed by oxidation. One common method includes the use of potassium permanganate as an oxidizing agent under controlled conditions to convert gingerol to 2-Gingerdione.

Industrial Production Methods

Industrial production of 2-Gingerdione often involves large-scale extraction from ginger roots using solvents such as ethanol or methanol. The extracted gingerol is then subjected to oxidation using industrial oxidizing agents. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-Gingerdione undergoes various chemical reactions, including:

    Oxidation: Conversion of gingerol to -Gingerdione.

    Reduction: Reduction of -Gingerdione to gingerol.

    Substitution: Reactions involving the substitution of functional groups on the -Gingerdione molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: -Gingerdione.

    Reduction: Gingerol.

    Substitution: Various substituted derivatives of -Gingerdione.

Scientific Research Applications

Chemistry

In chemistry, 2-Gingerdione is used as a model compound to study oxidation and reduction reactions. Its unique structure makes it an excellent candidate for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, 2-Gingerdione is studied for its anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular pathways and gene expression.

Medicine

Medically, 2-Gingerdione is investigated for its potential anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines, making it a candidate for developing new anticancer drugs.

Industry

In the food and pharmaceutical industries, 2-Gingerdione is used as a natural additive due to its health benefits. It is incorporated into dietary supplements and functional foods to enhance their therapeutic properties.

Mechanism of Action

2-Gingerdione exerts its effects through various molecular targets and pathways. It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation. Additionally, it scavenges free radicals, thereby exhibiting antioxidant properties. In cancer cells, 2-Gingerdione induces apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Gingerol: The precursor to -Gingerdione, known for its anti-inflammatory and antioxidant properties.

    Shogaol: Another bioactive compound in ginger with similar therapeutic effects.

    Zingerone: A compound with antioxidant and anti-inflammatory properties.

Uniqueness

2-Gingerdione is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to induce apoptosis in cancer cells sets it apart from other ginger-derived compounds, making it a promising candidate for anticancer research.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione

InChI

InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h4,6,8,16H,3,5,7H2,1-2H3

InChI Key

ASOVUCJFCHQGTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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